Cpad

Pharmaceutical Manufacturing Tablet Formulation Powder Compaction

Cpad (CAS 55069-02-8) is a co-precipitated amorphous dispersion (cPAD) specifically engineered to overcome bioavailability challenges of poorly soluble APIs. Unlike spray-dried dispersions, Cpad offers superior compactibility, enabling high drug-load tablets (up to 89 wt%) and >60% tablet size reduction. Ideal for thermally labile APIs, early-stage tox batches, and robust commercial manufacturing. Choose Cpad for consistent dissolution and streamlined scale-up.

Molecular Formula C21H27N7O14P2
Molecular Weight 663.4 g/mol
CAS No. 55069-02-8
Cat. No. B10776801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpad
CAS55069-02-8
Molecular FormulaC21H27N7O14P2
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESC1=CC(=[NH+]C(=C1)C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C21H27N7O14P2/c22-18-12-20(25-6-24-18)28(7-26-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-2-1-3-9(27-8)19(23)33/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1
InChIKeyLFERELMXERXKKQ-KMXXXSRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Cpad (CAS 55069-02-8): A Co-Precipitated Amorphous Dispersion (cPAD) for Pharmaceutical Bioavailability Enhancement


The designation 'Cpad' (CAS 55069-02-8) in pharmaceutical procurement contexts specifically refers to a Co-Precipitated Amorphous Dispersion (cPAD) [1]. This is not a discrete molecular entity but a class of advanced drug delivery materials manufactured via anti-solvent co-precipitation to stabilize an Active Pharmaceutical Ingredient (API) in its high-energy, amorphous state within a polymer matrix [2]. The core function of a cPAD is to enhance the kinetic solubility and oral bioavailability of poorly water-soluble drug candidates, a critical hurdle in modern drug development [3].

Why Generic Amorphous Dispersion Technologies Cannot Reliably Substitute for Cpad


Generic substitution between different amorphous solid dispersion (ASD) manufacturing routes, such as substituting a co-precipitated Cpad with a spray-dried dispersion (SDD), is technically unsound due to demonstrable differences in critical material attributes. Direct comparative studies reveal that while both methods may produce single-phase amorphous material [1], the resulting powders exhibit distinct differences in microstructure, particle size distribution, specific surface area, and bulk/tapped density [2]. Critically, these physicochemical variations directly translate to divergent downstream processability. For instance, Cpad powders manufactured via resonant acoustic mixing have been shown to possess superior compactibility compared to SDD materials [3]. Therefore, procurement decisions cannot be based on the amorphous nature of the material alone; the specific manufacturing process (co-precipitation vs. spray drying) is a key determinant of performance and manufacturability.

Quantitative Evidence Guide: Verifiable Differentiation of Cpad from Competing Amorphous Dispersion Technologies


Superior Powder Compactibility of Cpad vs. Spray Dried Dispersion (SDD)

In a direct head-to-head comparison using GDC-0810 (50% w/w drug loading with HPMC-AS), co-precipitated amorphous dispersion (cPAD) powder produced via resonant acoustic mixing demonstrated superior compactibility compared to an equivalent spray dried dispersion (SDD) material [1]. This indicates that tablets formed from Cpad are more resistant to fracturing under compression.

Pharmaceutical Manufacturing Tablet Formulation Powder Compaction

Enables Higher Drug Loadings in Final Dosage Form vs. Spray Dried Material

A hierarchical particle approach utilizing Cpad allows for a significant increase in drug loading in the final dosage form compared to formulations using conventional spray dried material [1]. By incorporating the Cpad material into a matrix of water-soluble excipients, an alternative route is provided to elevate drug load, a process that typically leads to slower or incomplete release [2].

Pharmaceutical Formulation High Drug Loading Bioavailability

Viable Manufacturing Alternative for Low-Tg APIs Where Spray Drying Faces Challenges

For an API with a low glass transition temperature (Tg of ~12 °C), the spray drying process encountered significant hurdles, including the need for non-ideal solvents, safety concerns, low yields, and frequent process interruptions [1]. In contrast, an anti-solvent precipitation-based process to generate a co-precipitated amorphous dispersion (cPAD) was evaluated as a viable alternative [2]. Both approaches (spray drying with higher Tg polymers and co-precipitation) were found to achieve single-phase ASDs with comparable in vitro and in vivo bioperformance, but co-precipitation successfully circumvented the specific manufacturing issues posed by spray drying the low-Tg API [3].

Process Chemistry Low Tg API Amorphous Formulation

Equivalent In Vivo Pharmacokinetic Performance to Spray Dried Dispersions (PK Comparability)

Multiple independent studies confirm that the in vivo pharmacokinetic (PK) performance of co-precipitated amorphous dispersions (Cpad) is equivalent to that of spray-dried dispersions (SDD) of the same composition. In canine PK studies, Cpad and SDD formulations demonstrated comparable values for area under the curve (AUC), bioavailability, and maximum concentration (Cmax) [1]. This was further corroborated by another study showing comparable exposure in confirmatory canine PK studies for capsules comprised of conventional spray dried material and Cpad hierarchical particles with elevated drug load [2].

Pharmacokinetics Bioavailability In Vivo Study

Enables Over 60% Reduction in Final Tablet Size via High Bulk Density Material

A Cpad manufacturing train combining co-precipitation and thin film evaporation (TFE) generates a high bulk-density material [1]. This material can be directly compressed into tablets at amorphous solid dispersion loadings up to 89 wt% [2]. Relative to formulated tablets containing a spray dried intermediate (SDI), this high loading and densification results in a greater than 60% reduction in tablet size [3].

Pharmaceutical Manufacturing Tablet Formulation Dosage Form Design

High-Impact Application Scenarios for Cpad Technology


Enabling Oral Formulations for Thermally Labile Drug Candidates

For lead compounds that exhibit low glass transition temperatures (Tg), conventional hot melt extrusion or spray drying manufacturing processes can be unfeasible due to thermal degradation or process failures. As demonstrated in comparative studies, Cpad technology provides a viable, alternative manufacturing route that bypasses these challenges to produce stable, single-phase amorphous dispersions with comparable bioperformance [1]. This application scenario is critical for drug discovery and early development teams seeking to advance thermally sensitive, poorly soluble molecules into preclinical and clinical studies.

Developing High-Drug-Load, Reduced-Size Oral Dosage Forms

In therapeutic areas requiring high doses (e.g., anti-infectives), the resulting pill burden can negatively impact patient compliance. The unique material properties of a high bulk-density Cpad, as generated through a co-precipitation and thin film evaporation (TFE) process, enable direct compression of tablets with ASD loadings up to 89 wt% [2]. This directly translates to a greater than 60% reduction in tablet size compared to spray-dried intermediate-based formulations [3]. This scenario is ideal for formulators aiming to create more patient-friendly, commercially competitive dosage units for high-dose APIs.

Streamlined Manufacturing with Enhanced Powder Compactibility

During the tablet compression stage of commercial manufacturing, poor powder flow or compactibility can lead to significant production issues like capping and lamination, resulting in lost batches and increased costs. The demonstrated superior compactibility of Cpad material compared to spray dried dispersion (SDD) powder of the same composition offers a direct manufacturability advantage [4]. This scenario is particularly relevant for process chemists and manufacturing scientists tasked with developing robust, high-yield commercial production lines for amorphous drug products.

Accelerating Preclinical Toxicology Studies

Early-stage safety and toxicology studies require a rapid, contained process to generate amorphous material suitable for consistent dosing as a suspension. Cpad technology is specifically suited for this application, as it offers a streamlined process that achieves high recovery yields while ensuring material stability and pharmacokinetic comparability to spray dried materials [5]. This scenario is key for preclinical development teams who need to quickly and safely evaluate the toxicological profile of a poorly soluble drug candidate without delaying the project timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cpad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.